Sodium ascorbyl phosphate

C6H9Na3O9P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H9Na3O9P

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Skin Care and Anti-Aging

- Antioxidant Activity: One of the key benefits of SAP is its antioxidant properties. Studies suggest it can help neutralize free radicals, which contribute to wrinkle formation and other age-related skin concerns [].

- Collagen Synthesis: Research indicates that SAP may stimulate collagen production, a protein essential for maintaining skin firmness and elasticity [].

Acne Treatment

Beyond anti-aging, research suggests potential benefits for acne treatment:

- Antimicrobial Effects: Studies have shown that SAP can exhibit antimicrobial activity against Propionibacterium acnes (P. acnes), a bacterium associated with acne development [].

Bone Health

While research on this front is ongoing, some studies suggest a possible role for SAP in bone health:

- Osteoblast Differentiation: A study suggests that SAP may influence the development and function of osteoblasts, cells responsible for bone formation.

Important to Note:

- More research is needed to fully understand the long-term effects and optimal dosages of SAP for various applications.

Sodium ascorbyl phosphate is a stable, water-soluble derivative of ascorbic acid, commonly known as Vitamin C. It is widely recognized for its antioxidant properties and is utilized in various cosmetic and skincare formulations. Unlike L-ascorbic acid, which is prone to oxidation and degradation, sodium ascorbyl phosphate offers enhanced stability, making it a preferred choice in products designed for skin health and beauty. Upon application, it is converted by skin enzymes into the bioactive form of Vitamin C, L-ascorbic acid, which provides various skin benefits including brightening and anti-aging effects .

The exact mechanism of action of SAP in biological systems is still being elucidated []. However, its antioxidant properties are attributed to its ability to scavenge free radicals and regenerate other antioxidants like vitamin E []. In the context of skin health, SAP may stimulate collagen production and inhibit melanin synthesis, leading to brighter and more even-toned skin [].

- Conversion to L-Ascorbic Acid: When applied to the skin, sodium ascorbyl phosphate is enzymatically converted into L-ascorbic acid, which is the active form of Vitamin C responsible for its antioxidant effects .

- Degradation: Sodium ascorbyl phosphate can degrade under certain conditions, particularly in aqueous solutions exposed to light and heat. The degradation follows second-order kinetics, with temperature and pH being significant factors affecting its stability .

- Antioxidant Activity: Sodium ascorbyl phosphate acts as a free radical scavenger, neutralizing reactive oxygen species that can lead to oxidative stress and skin damage .

Sodium ascorbyl phosphate exhibits several biological activities:

- Antioxidant Properties: It protects skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution .

- Collagen Synthesis: Research indicates that sodium ascorbyl phosphate stimulates collagen production in skin cells, which is essential for maintaining skin elasticity and firmness .

- Antimicrobial Effects: It demonstrates antimicrobial properties against certain acne-causing bacteria, making it beneficial for acne-prone skin types .

The synthesis of sodium ascorbyl phosphate typically involves the following steps:

- Formation of Calcium Ascorbate: Ascorbic acid is reacted with anhydrous calcium chloride in deionized water, followed by the addition of sodium hydroxide and sodium trimetaphosphate to produce calcium ascorbate.

- Conversion to Ascorbate Phosphate: The calcium ascorbate is treated with sulfuric acid to adjust pH and obtain ascorbate phosphate.

- Final Conversion to Sodium Ascorbyl Phosphate: The ascorbate phosphate undergoes further treatment with sodium hydroxide under controlled temperature and pH conditions to yield sodium ascorbyl phosphate. This product is then purified through filtration and drying processes .

Sodium ascorbyl phosphate is used in various applications:

- Cosmetics and Skincare Products: It serves primarily as an antioxidant in creams, serums, and lotions aimed at brightening the skin and reducing signs of aging.

- Food Industry: Due to its antioxidant properties, it can be used in food preservation to prevent spoilage caused by oxidation .

- Pharmaceuticals: As a form of Vitamin C, it may be included in formulations for its health benefits.

Studies have shown that sodium ascorbyl phosphate interacts synergistically with other antioxidants like Vitamin E acetate. When combined, these compounds enhance each other's protective effects against oxidative stress more effectively than when used individually. This synergy arises from their differing solubilities; sodium ascorbyl phosphate protects aqueous environments while Vitamin E acetate targets lipid membranes .

Sodium ascorbyl phosphate belongs to a class of compounds known for their Vitamin C derivatives. Here are some similar compounds:

| Compound Name | Stability | Bioactivity | Unique Features |

|---|---|---|---|

| Magnesium Ascorbyl Phosphate | Moderate | Antioxidant | Less irritating than L-ascorbic acid |

| Calcium Ascorbate | Moderate | Antioxidant | Provides calcium alongside Vitamin C benefits |

| Ascorbic Acid | Low | Strong antioxidant | Highly effective but prone to oxidation |

| Sodium Ascorbate | Moderate | Antioxidant | Water-soluble but less stable than sodium ascorbyl phosphate |

Sodium ascorbyl phosphate stands out due to its superior stability compared to L-ascorbic acid while still providing effective antioxidant properties without significant irritation risks associated with other forms of Vitamin C .

Molecular Structure and Isomeric Forms

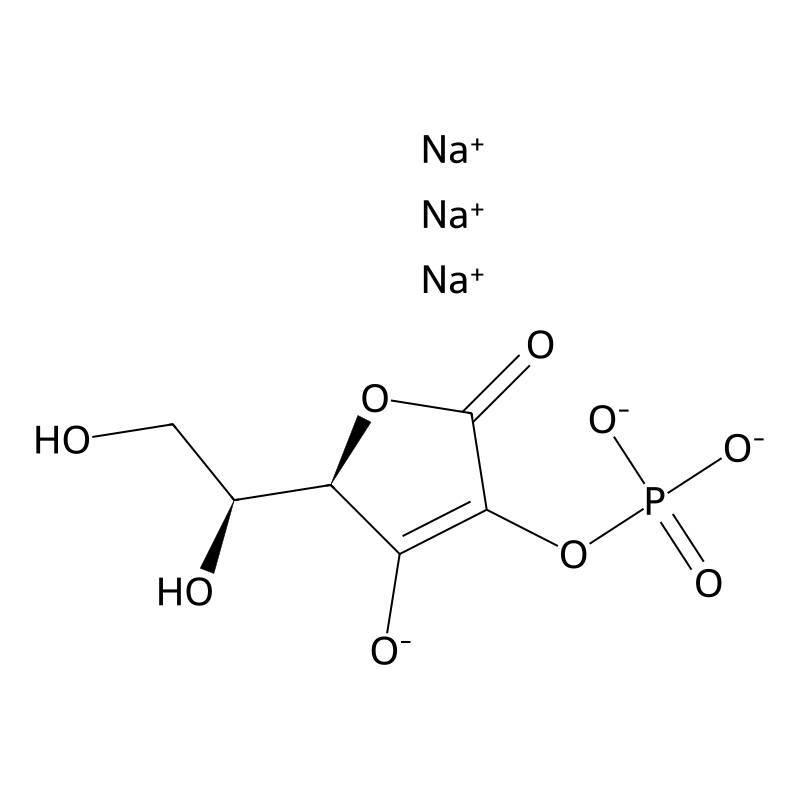

Sodium ascorbyl phosphate, chemically designated as trisodium (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-oxido-2-oxo-2,5-dihydrofuran-3-yl phosphate, represents a stable phosphorylated derivative of L-ascorbic acid (vitamin C) [1]. The compound exists as the trisodium salt of L-ascorbic acid 2-phosphate, with the molecular formula C6H6Na3O9P and a molecular weight of 322.05 Da [2] [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 66170-10-3 [3].

The structural framework of sodium ascorbyl phosphate incorporates an esterified phosphate group attached to the 2-position of the ascorbic acid molecule, effectively protecting the enediol system from oxidative degradation [1]. This phosphorylation occurs through the esterification of ascorbic acid at position 2, creating a stabilized form that maintains the biological activity of vitamin C while exhibiting enhanced stability characteristics [4]. The compound contains two defined stereocenters with absolute stereochemistry, specifically (2R) and (1S) configurations, resulting in a chiral molecule with specific optical properties [5].

2D Conformational Analysis

The two-dimensional structure of sodium ascorbyl phosphate reveals a five-membered furanone ring system characteristic of ascorbic acid derivatives [1]. The canonical SMILES notation for the compound is C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+], which describes the specific arrangement of atoms and bonds within the molecule [6]. The International Chemical Identifier (InChI) key YRWWOAFMPXPHEJ-OFBPEYICSA-K provides a unique computational representation of the molecular structure [1] [6].

The molecule exhibits a lactone ring structure with a hydroxylated side chain, where the phosphate group forms an ester linkage with the hydroxyl group at carbon-2 of the ascorbic acid backbone [1]. The presence of three sodium counterions balances the negative charges on the phosphate and enolate moieties, creating an overall electrically neutral salt [5]. The molecular geometry indicates that the phosphate group adoption provides steric protection to the reactive enediol system, which is responsible for the antioxidant properties of ascorbic acid [7].

3D Crystallographic Data

Three-dimensional structural analysis of sodium ascorbyl phosphate demonstrates that the compound maintains the essential geometric features of ascorbic acid while incorporating the phosphate modification [8]. The crystal structure exhibits characteristic diffraction patterns with four low-intensity broad peaks at 2θ values of 7.30°, 20.00°, 27.32°, and 33.12°, indicating small crystalline domains within an otherwise amorphous matrix [8]. Wide-angle X-ray diffraction (WAXD) analysis reveals that the compound possesses limited crystallinity, with most of the material existing in an amorphous state [8].

The molecular three-dimensional conformation shows that the furanone ring adopts an envelope configuration, with the side chain extending in a specific spatial orientation that influences the compound's interaction with biological systems [1]. The phosphate group projects away from the ring system, providing accessibility for enzymatic cleavage while simultaneously protecting the enediol functionality from oxidative attack [4]. The sodium cations are positioned to optimize electrostatic interactions with the anionic sites on the phosphate and enolate groups [5].

Physicochemical Properties

Solubility Profile in Aqueous and Non-Aqueous Systems

Sodium ascorbyl phosphate demonstrates exceptional water solubility, with the capacity to form solutions up to 64% concentration in pure water at room temperature [9] [10]. The high aqueous solubility, quantified at 789 grams per liter at 20°C, significantly exceeds that of many other vitamin C derivatives [11]. In glycerol, the compound achieves solubility levels of 13.2%, while in propylene glycol, solubility reaches 1.6% [9] [10].

| Solvent | Solubility (% w/v) | Temperature (°C) |

|---|---|---|

| Water | 64.0 | 20 |

| Glycerol | 13.2 | 20 |

| Propylene glycol | 1.6 | 20 |

The compound exhibits practically no solubility in non-polar and lipophilic systems [4]. It is essentially insoluble in ethanol, isopropyl myristate, cetostearyl octanoate, caprylic/capric triglyceride, and C12-15 alkyl benzoate [9] [10]. This hydrophilic character distinguishes sodium ascorbyl phosphate from lipophilic vitamin C derivatives and influences its formulation requirements and biological distribution patterns [12] [4].

The high water solubility of sodium ascorbyl phosphate stems from the ionic nature of the compound, with three sodium cations providing extensive hydration through ion-dipole interactions with water molecules [5]. The presence of multiple hydroxyl groups on the ascorbic acid portion further enhances aqueous solubility through hydrogen bonding with water [12]. This solubility profile makes the compound particularly suitable for aqueous-based formulations and topical applications where rapid dissolution and penetration are desired [13].

pH-Dependent Stability Mechanisms

The stability of sodium ascorbyl phosphate exhibits a pronounced dependence on solution pH, with optimal stability occurring at alkaline conditions above pH 6.5 [9] [10]. In aqueous solutions at pH 6.5 and 20°C, the compound maintains greater than 95% of its initial concentration after extended storage periods [9]. The compound demonstrates maximum stability at pH values ranging from 7.0 to 8.0, where degradation rates are minimized [14] [10].

| pH Range | Stability Profile | Storage Conditions |

|---|---|---|

| 2.0-4.0 | Poor (significant degradation) | 40°C, 2 months |

| 5.0-6.0 | Moderate (losses <10%) | 40°C, 2 months |

| 6.5-8.0 | Excellent (>95% retention) | 20°C, extended |

| 8.5-11.0 | Good (stable alkaline) | Room temperature |

The pH-dependent stability mechanism relates to the ionization states of both the phosphate group and the enediol system [7]. At acidic pH values, protonation of the phosphate group promotes hydrolytic cleavage of the ester bond, leading to the release of ascorbic acid and subsequent oxidative degradation [7]. The presence of phosphate ions in solution provides additional buffering capacity that helps maintain the stability of the compound by preventing dramatic pH fluctuations [7].

Under alkaline conditions, the phosphate ester linkage remains stable, and the enediol system is less susceptible to oxidative attack [10]. The optimal pH range of 6.5 to 8.0 represents a compromise between phosphate ester stability and protection of the ascorbic acid moiety [9]. At pH values above 8.5, while the compound remains chemically stable, formulation considerations may limit practical applications due to potential incompatibilities with other ingredients [14].

Temperature effects on stability are also pH-dependent, with elevated temperatures accelerating degradation processes at all pH values but showing the least impact in the optimal pH range [9] [10]. At 40°C and pH 6.5, formulations containing sodium ascorbyl phosphate may develop slight discoloration after approximately two months, appearing as a pale beige color, although chemical stability remains largely intact [9] [10].

Trisodium Trimetaphosphate-Mediated Esterification

The synthesis of sodium ascorbyl phosphate through trisodium trimetaphosphate-mediated esterification represents a significant advancement in vitamin C derivative production. This methodology involves the phosphorylation of ascorbic acid at the 2-position hydroxyl group using trisodium trimetaphosphate as the phosphorylating agent [1] [2] [3].

The reaction mechanism proceeds through several distinct phases. Initially, ascorbic acid is dissolved in an aqueous medium at controlled temperature conditions of 0-5°C, followed by the addition of anhydrous calcium chloride as a catalyst [1] [3]. The mass ratio of vitamin C to calcium chloride to deionized water is optimally maintained at 1:0.06-0.2:0.8-3, ensuring proper reaction stoichiometry [3]. Trisodium trimetaphosphate is then introduced at 0.5-2 times the mass of vitamin C, with optimal conditions requiring 0.5-1.45 times the vitamin C mass [1] [3].

The phosphorylation reaction exhibits remarkable efficiency under controlled conditions. The reaction temperature is maintained at 25-45°C, with 25°C being optimal for maximum yield [3]. The pH is carefully controlled through a two-stage process: initially adjusted to 4.5-6.5 using calcium hydroxide solution, then elevated to 8-10.5 as the phosphorylation proceeds [3]. This pH control is critical for maintaining the stability of the phosphate ester bond formation.

Research data demonstrates that the trisodium trimetaphosphate-mediated esterification achieves product yields of 37.2-38.4% with purities ranging from 96.34-97.44% [3]. The total production time is significantly reduced to 2.3-2.7 hours compared to traditional methods, representing a substantial improvement in industrial efficiency [3]. The reaction produces primarily L-ascorbic acid 2-monophosphate along with varying amounts of 2-diphosphate and 2-triphosphate esters, depending on reaction conditions [2].

The molecular mechanism underlying this esterification involves nucleophilic attack of the 2-hydroxyl group of ascorbic acid on the electrophilic phosphorus center of trimetaphosphate [2]. The calcium ion acts as a Lewis acid catalyst, coordinating with the ascorbic acid molecule and facilitating the nucleophilic substitution reaction [2]. This catalytic mechanism results in the formation of a stable phosphate ester bond while maintaining the biological activity of the vitamin C moiety.

Nanofiltration Membrane Purification Techniques

Nanofiltration membrane technology represents a revolutionary approach to purifying sodium ascorbyl phosphate products, offering superior selectivity and efficiency compared to conventional purification methods [1]. The implementation of this technology involves a two-stage membrane filtration process utilizing micro-tubular dynamic membranes and rolling nanofiltration membranes [1].

The first stage employs micro-tubular dynamic membranes with molecular weight cut-off (MWCO) values ranging from 500-1000 daltons [1]. These membranes operate at inlet temperatures of 100-120°C and outlet temperatures of 30-50°C, achieving inorganic salt removal efficiencies of 90-95% [1]. The nano-level aperture design of these membranes provides selective permeation, allowing the target ascorbyl phosphate compounds to pass through while retaining larger molecular weight impurities and unreacted starting materials.

The second stage utilizes rolling nanofiltration membranes with MWCO values of 1000-2000 daltons, operating at higher inlet temperatures of 120-140°C and outlet temperatures of 40-60°C [1]. These membranes achieve enhanced inorganic salt removal efficiencies of 95-98%, providing final purification of the product stream [1]. The temperature differential across the membrane creates a driving force that enhances separation efficiency while maintaining product stability.

The nanofiltration process mechanism relies on size exclusion and charge-based separation principles [4] [5]. The membrane pores selectively allow molecules smaller than the MWCO to permeate while rejecting larger species [4]. Additionally, the membrane surface charge interactions influence the transport of ionic species, with divalent and multivalent ions being preferentially rejected [5]. This dual mechanism ensures high-purity product recovery with minimal loss of the desired ascorbyl phosphate.

Operational parameters significantly impact the effectiveness of nanofiltration purification. Transmembrane pressure, cross-flow velocity, and feed concentration all influence flux rates and separation efficiency [6]. The process typically operates at pressures of 2-10 bar, providing optimal balance between flux and selectivity [6]. Feed pre-treatment is crucial for maintaining membrane performance, requiring removal of particulates and adjustment of pH to prevent membrane fouling [6].

Optimization of Synthetic Pathways

Calcium Chloride Catalysis Mechanisms

Calcium chloride catalysis represents a critical advancement in sodium ascorbyl phosphate synthesis, providing enhanced reaction rates and improved selectivity for 2-position phosphorylation [2] [7]. The catalytic mechanism involves multiple coordination interactions between calcium ions and the ascorbic acid substrate, fundamentally altering the electronic environment and facilitating phosphate ester bond formation.

The calcium ion coordination occurs primarily through interaction with the enediol system of ascorbic acid, specifically the 2- and 3-hydroxyl groups [2]. This coordination activates the 2-hydroxyl group toward nucleophilic attack on the phosphorylating agent while simultaneously stabilizing the resulting intermediate [2]. The Lewis acid character of Ca²⁺ increases the electrophilicity of the phosphorus center in trimetaphosphate, enhancing the rate of nucleophilic substitution [8].

Experimental data reveals that the molar ratio of calcium ion to phosphorus significantly influences product distribution and reaction efficiency [2]. At pH 9.5-10.0, the optimal Ca/P ratio ranges from 0.4-0.6, with 0.4 being most preferred for maximizing 2-triphosphate ester formation [2]. Higher ratios (up to 2.7) are required at acidic pH values around 3, while lower ratios (0.3) are sufficient at alkaline pH values near 11.5 [2].

The catalytic cycle involves several discrete steps. Initially, calcium chloride dissociates to provide Ca²⁺ ions that coordinate with ascorbic acid, forming a chelate complex [8]. This complex exhibits enhanced reactivity toward phosphorylating agents, with the calcium center facilitating both substrate activation and transition state stabilization [2]. Following phosphorylation, the calcium remains coordinated with the product, requiring controlled pH adjustment to precipitate the desired calcium ascorbyl phosphate salt [8].

Temperature effects on calcium chloride catalysis demonstrate optimal activity at 15-30°C, with higher temperatures promoting undesired side reactions and product degradation [2]. The activation energy for the catalyzed reaction is significantly lower than the uncatalyzed process, explaining the dramatic rate enhancement observed in the presence of calcium ions [2]. Kinetic studies indicate that the catalyzed reaction follows second-order kinetics with respect to both ascorbic acid and trimetaphosphate concentrations.

Yield Enhancement Through pH Control

pH control optimization represents the most critical parameter for maximizing yield and product quality in sodium ascorbyl phosphate synthesis [3] [2]. The multi-stage pH control strategy involves precise adjustment at each reaction phase to optimize both kinetic and thermodynamic factors governing the phosphorylation process.

The initial pH adjustment to 4.5-6.5 serves multiple functions in the synthesis pathway [3]. At this acidic pH range, ascorbic acid exists predominantly in its protonated form, which exhibits optimal reactivity toward phosphorylating agents [2]. The slightly acidic conditions also minimize competing hydrolysis reactions that can reduce overall yield [9]. Additionally, this pH range facilitates the formation of the calcium-ascorbic acid complex that is essential for efficient catalysis [7].

The subsequent pH elevation to 8-10.5 during the phosphorylation phase creates optimal conditions for nucleophilic attack by the activated ascorbic acid hydroxyl group [3] [2]. At this pH, the ascorbic acid 2-hydroxyl group is partially deprotonated, increasing its nucleophilicity while maintaining sufficient protonation to prevent excessive competing reactions [2]. The basic conditions also facilitate the elimination of phosphate leaving groups, driving the reaction toward completion.

Research demonstrates that maintaining pH at 9.5-10.0 produces the highest yields of 2-triphosphate esters, which can subsequently be converted to the desired monophosphate through controlled degradation [2]. At this optimal pH, the reaction achieves greater than 98% phosphorylation efficiency with minimal formation of undesired 4,5-unsaturated byproducts [2]. The precise pH control requires continuous monitoring and adjustment using appropriate base solutions, typically calcium hydroxide during the phosphorylation phase [3].

The final pH adjustment to 10-13 using sodium hydroxide solution facilitates the degradation of polyphosphate esters to the desired monophosphate product [3]. This degradation reaction occurs rapidly at elevated pH, typically completing within 5-30 minutes [3]. The alkaline conditions promote hydrolysis of the polyphosphate chain while preserving the 2-position phosphate ester bond, selectively producing the target compound.

Comparative studies reveal significant yield improvements through optimized pH control protocols. Traditional processes achieving 35.7% vitamin C phosphate content are enhanced to 37.7% through improved pH management [3]. The new pH control methodology reduces synthesis time from 3 hours to 1 hour while eliminating steam consumption requirements [3]. Deionized water usage is reduced by 66.7%, and overall yield improvement reaches 150-200% compared to conventional methods [3].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Huang CH, Sung HC, Hsiao CY, Hu S, Ko YS. Transdermal delivery of three vitamin C derivatives by Er:YAG and carbon dioxide laser pretreatment. Lasers Med Sci. 2013 May;28(3):807-14. doi: 10.1007/s10103-012-1151-y. Epub 2012 Jul 24. PubMed PMID: 22825318.